molecular formula C12H15NO4 B11812505 Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate

Cat. No.: B11812505
M. Wt: 237.25 g/mol
InChI Key: HQWGHHKXJWCSBQ-UHFFFAOYSA-N
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Description

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate is an organic compound with the molecular formula C12H15NO4 It is a derivative of nicotinic acid, featuring a tetrahydropyran ring attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where tetrahydropyran-4-ol reacts with the nicotinic acid derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring and nicotinate moiety may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate is unique due to the presence of both the tetrahydropyran ring and the nicotinate moiety.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 6-(oxan-4-yloxy)pyridine-3-carboxylate

InChI

InChI=1S/C12H15NO4/c1-15-12(14)9-2-3-11(13-8-9)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3

InChI Key

HQWGHHKXJWCSBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC2CCOCC2

Origin of Product

United States

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